molecular formula C10H10F3NO B13704947 5-Hydroxy-5-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline

5-Hydroxy-5-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline

Katalognummer: B13704947
Molekulargewicht: 217.19 g/mol
InChI-Schlüssel: SXVFVSWRZWJESD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Hydroxy-5-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline is a heterocyclic compound that features a quinoline core with a hydroxyl group and a trifluoromethyl group attached

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-5-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline typically involves the reaction of quinoline derivatives with trifluoromethylating agents. One common method is the reaction of 5,6,7,8-tetrahydroquinoline with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is achieved through techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

5-Hydroxy-5-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of 5-oxo-5-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline.

    Reduction: Formation of 5-hydroxy-5-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline.

    Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

5-Hydroxy-5-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 5-Hydroxy-5-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with specific proteins, altering their function and leading to various biological effects. The hydroxyl group may also participate in hydrogen bonding, further influencing the compound’s activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-Hydroxy-5-(trifluoromethyl)-4,5-dihydropyrazole
  • 5-Hydroxy-5-(trifluoromethyl)dihydrofuran-2,3-dione
  • 5-Hydroxy-5-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline

Uniqueness

5-Hydroxy-5-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties

Eigenschaften

Molekularformel

C10H10F3NO

Molekulargewicht

217.19 g/mol

IUPAC-Name

5-(trifluoromethyl)-7,8-dihydro-6H-quinolin-5-ol

InChI

InChI=1S/C10H10F3NO/c11-10(12,13)9(15)5-1-4-8-7(9)3-2-6-14-8/h2-3,6,15H,1,4-5H2

InChI-Schlüssel

SXVFVSWRZWJESD-UHFFFAOYSA-N

Kanonische SMILES

C1CC2=C(C=CC=N2)C(C1)(C(F)(F)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.